Computational Physicochemical Differentiation Against the Unsubstituted 4-Phenyl-1,2,3-thiadiazole
A direct head-to-head comparison of biological activity data between 5-(methylsulfanyl)-4-phenyl-1,2,3-thiadiazole and its closest analogs is not available in the primary literature. However, computed physicochemical properties highlight key differences that can influence biological behavior. The target compound (XLogP3-AA = 2.9) is more lipophilic than the unsubstituted 4-phenyl-1,2,3-thiadiazole (XLogP = 1.7), which may enhance membrane permeability but also alter solubility and metabolic stability [1][2]. Additionally, the target compound has a larger topological polar surface area (TPSA = 79.3 Ų) compared to the comparator (TPSA = 54.5 Ų), which could affect its interaction with transporters and its oral bioavailability profile [1][2].
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9; TPSA = 79.3 Ų |
| Comparator Or Baseline | 4-Phenyl-1,2,3-thiadiazole (CAS 25445-77-6): XLogP = 1.7; TPSA = 54.5 Ų |
| Quantified Difference | ΔXLogP = +1.2; ΔTPSA = +24.8 Ų |
| Conditions | In silico prediction using XLogP3 and Cactvs (PubChem) |
Why This Matters
The higher lipophilicity and larger polar surface area of the target compound can lead to different ADME properties and off-target interaction profiles compared to the simpler 4-phenyl analog, making it a distinct tool for probing structure-activity relationships.
- [1] PubChem. Methyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide. Compound Properties. Accessed 2026-05-06. View Source
- [2] PubChem. 4-Phenyl-1,2,3-thiadiazole. Compound Properties. Accessed 2026-05-06. View Source
